(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cyclization reaction to form the pyrrolidine ring, followed by functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyrrolidine ring .
Scientific Research Applications
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
(3R,4S)-rel-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3R,4S)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m1/s1 |
InChI Key |
ZBPIXKKRVLZQIU-ZJUUUORDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |
Origin of Product |
United States |
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